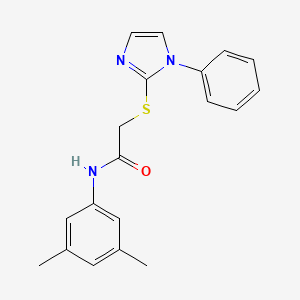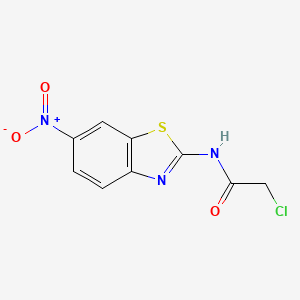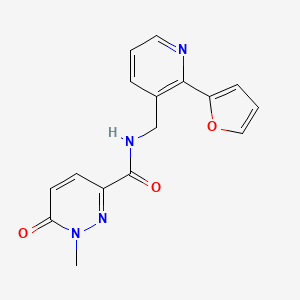![molecular formula C11H21N3O B2422193 [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-33-6](/img/structure/B2422193.png)
[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), but has been modified to have a higher affinity for the cannabinoid receptor CB1. In
作用机制
[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the CB1 receptor by [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in the modulation of neurotransmitter release and synaptic plasticity, which can have a wide range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine are similar to those of THC, but with a higher potency and selectivity for the CB1 receptor. [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA, as well as to affect synaptic plasticity in the hippocampus and prefrontal cortex. These effects can lead to changes in behavior, mood, and cognitive function.
实验室实验的优点和局限性
One of the main advantages of using [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a more precise and controlled manner than would be possible with THC or other cannabinoids. However, the use of [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine also has several limitations, including its potential toxicity and the lack of long-term safety data. Additionally, the use of synthetic cannabinoids like [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine may not accurately reflect the effects of natural cannabinoids found in cannabis.
未来方向
There are several future directions for research involving [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine. One area of interest is the study of the effects of chronic [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine exposure on the endocannabinoid system and behavior. Another area of research is the development of novel CB1 receptor ligands with improved selectivity and safety profiles. Additionally, the use of [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine as a tool for studying the endocannabinoid system in human subjects may be an area of future exploration.
合成方法
The synthesis of [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine involves a multi-step process that starts with the reaction of 1H-pyrazole-4-carboxylic acid with 3-methylbut-2-en-1-ol to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride, followed by reaction with methylamine to form the final product, [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine.
科学研究应用
[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine has been used extensively in scientific research as a tool to study the endocannabinoid system and its effects on the brain. This compound has been shown to have high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. [1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine has been used to study the effects of CB1 receptor activation on neurotransmitter release, synaptic plasticity, and behavior in animal models.
属性
IUPAC Name |
[1-methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(2)4-5-15-8-11-10(6-12)7-13-14(11)3/h7,9H,4-6,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSXAKHEHUDCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=C(C=NN1C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2422118.png)


![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)


